Azido(dimethyl)phenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

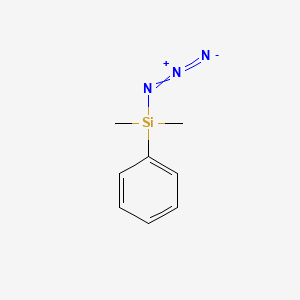

Structure

3D Structure

Properties

CAS No. |

4774-74-7 |

|---|---|

Molecular Formula |

C8H11N3Si |

Molecular Weight |

177.28 g/mol |

IUPAC Name |

azido-dimethyl-phenylsilane |

InChI |

InChI=1S/C8H11N3Si/c1-12(2,11-10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

HPCRJNPSXOIYLL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azido(dimethyl)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of azido(dimethyl)phenylsilane, a valuable reagent in organic chemistry, particularly in the field of bioorthogonal chemistry and for the introduction of the azido functionality onto silicon-containing molecules. The primary and most established method for its synthesis involves the nucleophilic substitution of a chlorine atom in the precursor, chloro(dimethyl)phenylsilane, with an azide salt. This document details the necessary precursors, experimental protocols, and expected outcomes of this synthetic route.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, chloro(dimethyl)phenylsilane, via a Grignard reaction. The subsequent step is the azidation of this chlorosilane.

Step 1: Synthesis of Chloro(dimethyl)phenylsilane

The precursor, chloro(dimethyl)phenylsilane, is synthesized by the reaction of dichlorodimethylsilane with phenylmagnesium bromide. This Grignard reaction is a common and efficient method for forming carbon-silicon bonds. While commercially available, this section details its synthesis for completeness.

Step 2: Synthesis of this compound

The final product is obtained by reacting chloro(dimethyl)phenylsilane with an alkali metal azide, most commonly sodium azide, in an anhydrous aprotic solvent. The silicon-azide bond is sensitive to hydrolysis, necessitating anhydrous reaction conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of Chloro(dimethyl)phenylsilane

This procedure is adapted from established methods for the synthesis of similar organosilanes.

Materials:

-

Dichlorodimethylsilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Pentane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare phenylmagnesium bromide by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings.

-

After the Grignard reagent formation is complete, cool the mixture to 0 °C.

-

Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Cool the mixture to room temperature and add n-pentane to precipitate the magnesium salts.

-

Filter the mixture through a pad of celite and wash the filter cake with n-pentane.

-

Remove the solvent from the filtrate by distillation under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure chloro(dimethyl)phenylsilane.

Protocol 2: Synthesis of this compound

This is a general and representative protocol based on the most common method for the synthesis of azidosilanes.[1]

Materials:

-

Chloro(dimethyl)phenylsilane

-

Sodium azide (NaN₃)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., pyridine, toluene)[1]

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium azide in anhydrous THF.

-

To this stirred suspension, add chloro(dimethyl)phenylsilane dropwise at room temperature.

-

Stir the reaction mixture at room temperature or at reflux for 24 to 48 hours.[1] The progress of the reaction can be monitored by GC-MS or TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium azide.

-

Carefully remove the solvent from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure. Caution: Organic azides can be explosive, especially when heated. Proper safety precautions must be taken during distillation.

Data Presentation

Table 1: Reactants and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Dichlorodimethylsilane | 75-78-5 | C₂H₆Cl₂Si | 129.06 | Starting Material |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg | 181.31 | Grignard Reagent |

| Chloro(dimethyl)phenylsilane | 768-33-2 | C₈H₁₁ClSi | 170.71 | Precursor |

| Sodium Azide | 26628-22-8 | N₃Na | 65.01 | Azidating Agent |

| This compound | 4774-74-7 | C₈H₁₁N₃Si | 177.28 | Final Product |

Table 2: Typical Reaction Conditions and Expected Outcomes

| Reaction | Solvent(s) | Temperature | Duration | Typical Yield | Purification Method |

| Synthesis of Chloro(dimethyl)phenylsilane | Diethyl ether or THF | Reflux | 24-48 h | >80% | Fractional Distillation |

| Synthesis of this compound | THF, Pyridine, or Toluene[1] | Room Temp. to Reflux | 24-48 h[1] | Moderate to High | Vacuum Distillation |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Expected signals: A multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons, and a singlet in the aliphatic region (approx. 0.4-0.6 ppm) for the two methyl groups attached to the silicon atom. |

| ¹³C NMR | Expected signals: Resonances for the phenyl carbons (typically in the 128-135 ppm range) and a signal for the methyl carbons attached to silicon (typically in the 0-5 ppm range). |

| IR Spectroscopy | A strong, characteristic asymmetric stretching band for the azide group (N₃) is expected in the range of 2180-2120 cm⁻¹.[2] Other expected bands include those for the Si-C bonds and the aromatic C-H and C=C bonds. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 177. A prominent peak corresponding to the loss of N₂ (M⁺ - 28) is also anticipated. |

Mandatory Visualizations

Caption: Overall workflow for the synthesis of this compound.

Disclaimer: The provided protocols are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken, especially when handling reactive reagents and potentially explosive compounds.

References

Azido(dimethyl)phenylsilane molecular weight and formula

An In-depth Technical Guide to Azido(dimethyl)phenylsilane

For researchers, scientists, and drug development professionals, this compound is a valuable chemical reagent. This guide provides comprehensive information on its core properties, a detailed experimental protocol for its application in click chemistry, and a visualization of the reaction pathway.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃Si |

| Molecular Weight | 177.28 g/mol |

| Exact Mass | 177.072224 u |

| Topological Polar Surface Area | 14.4 Ų |

| CAS Number | 4774-74-7 |

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details a representative experimental protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," using this compound and a model alkyne, Phenylacetylene. This reaction forms a stable triazole linkage, a common strategy in drug discovery and bioconjugation.[1][2][3][4][5]

Objective: To synthesize 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,1-dimethyl-1-phenylsilane via a CuAAC reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Reaction vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) and Phenylacetylene (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq in 1 mL of water) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq in 1 mL of water).

-

Initiation of Reaction: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure triazole product.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This pathway highlights the key steps, including the formation of the copper acetylide, coordination of the azide, cyclization, and protonolysis to yield the final triazole product and regenerate the catalyst.[4][5]

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Azido(dimethyl)phenylsilane safety data sheet (SDS) information

Chemical Identification and Physical Properties

Azido(dimethyl)phenylsilane is an organosilicon compound containing an azide functional group. While detailed, verified physical and chemical property data are scarce, the following information has been aggregated from available sources.

| Property | Value | Source |

| CAS Number | 4774-74-7 | [1] |

| Molecular Formula | C8H11N3Si | [1] |

| Molecular Weight | 177.28 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Flash Point | Not available | |

| Solubility | Not available |

Hazard Identification and Classification

Due to the absence of a specific GHS classification for this compound, the potential hazards are inferred from the functional groups present (azide and organosilane) and data on related compounds.

Potential Major Hazards:

-

Explosive Potential: Organic azides are known to be energetic materials that can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[2] The carbon-to-nitrogen ratio should be considered when assessing stability.[2]

-

Toxicity: Azides as a class of compounds possess toxic properties.[2] Lower molecular weight, volatile azidosilanes can hydrolyze on contact with moisture to release poisonous hydrazoic acid.[3] Inhalation of hydrazoic acid can cause a burning sensation in the mucous membranes, increased respiration and heart rate, and a flushed feeling.[3]

-

Reactivity: Azidosilanes can react rapidly with protic solvents.[3] They should not be mixed with acids, as this can form the highly toxic and explosive hydrazoic acid.[2] Contact with metals should also be avoided to prevent the formation of highly unstable metal azides.[2] Halogenated solvents should not be used as reaction media with azides.[2]

-

Moisture Sensitivity: Silanes are often sensitive to moisture.[4][5] Contact with water can lead to hydrolysis and the release of flammable or toxic gases.[6]

A general hazard identification and response workflow is outlined in the diagram below.

Caption: General workflow for hazard identification and response.

Experimental Protocols and Safe Handling

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7][8]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (inspect before use) are required.[7][8]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] If there is a risk of exposure, a NIOSH/MSHA approved respirator should be used.[8]

Handling:

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Do not use metal spatulas or utensils to handle the material.[2]

-

Azide-containing waste should be collected separately and never mixed with acidic waste.[2]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

References

- 1. 页面加载中... [china.guidechem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. gelest.com [gelest.com]

- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Handling and Storage of Azido(dimethyl)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Azido(dimethyl)phenylsilane. Due to the potential hazards associated with organoazidosilanes, strict adherence to these guidelines is crucial to ensure laboratory safety. Organoazidosilanes are covalent materials that share properties with organic azides, including rapid hydrolysis and potential for thermal decomposition.[1]

Chemical and Physical Properties

| Property | Value (for Dimethylphenylsilane) | Reference |

| Molecular Formula | C8H12Si | [2][3] |

| Molecular Weight | 136.27 g/mol | [2][3] |

| Boiling Point | 157 °C at 744 mmHg | [2][4][5] |

| Density | 0.889 g/mL at 25 °C | [2][4][5] |

| Refractive Index | n20/D 1.497 | [2] |

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent injury and property damage. The primary hazards are associated with the azide functional group and the silane's reactivity.

Key Hazards:

-

Thermal Instability: Organic azides are known to be thermally sensitive and can decompose, sometimes explosively, upon heating.[6] While specific data for this compound is unavailable, it should be treated as potentially explosive, especially at elevated temperatures.

-

Hydrolysis: Organoazidosilanes react rapidly with water and other protic solvents.[1] This reaction can liberate poisonous hydrazoic acid, which is highly toxic and explosive.[1][6] Contact with moisture in the air can also lead to hydrolysis.[1]

-

Reactivity with Acids: Strong acids can cause the release of nitrogen from organic azides.[6]

-

Formation of Explosive Metal Azides: While less of a concern for covalent azidosilanes compared to ionic azides, contact with heavy metals should be avoided as a general precaution.

-

Toxicity: Inhalation of volatile, low molecular weight azidosilanes can cause a burning sensation in the mucous membranes, increased respiration and heart rate, and a flushed feeling.[1]

Experimental Protocols

A representative experimental protocol for the synthesis of an azidosilane is provided below to illustrate the necessary handling procedures. This protocol is based on general methods for the preparation of organoazidosilanes.[1]

Synthesis of this compound (Representative Protocol):

This procedure involves the reaction of Chloro(dimethyl)phenylsilane with an azide salt.

Materials:

-

Chloro(dimethyl)phenylsilane

-

Sodium azide or Lithium azide

-

Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent[1]

-

Anhydrous workup and purification reagents

Procedure:

-

Inert Atmosphere: All glassware must be thoroughly dried and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add sodium azide (or lithium azide).

-

Solvent Addition: Add anhydrous THF to the flask via a cannula or syringe.

-

Addition of Chlorosilane: Slowly add Chloro(dimethyl)phenylsilane to the stirred suspension of the azide salt in THF at room temperature.

-

Reaction: The reaction mixture is typically stirred for 24 to 48 hours at room temperature or under reflux, depending on the reactivity of the specific chlorosilane.[1]

-

Workup: After the reaction is complete, the mixture is filtered under an inert atmosphere to remove the salt byproduct. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. Caution: Distillation of azides should be performed behind a blast shield with extreme care due to the risk of explosion.[7] Use as low a bath temperature as possible.[7]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Caption: Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

Engineering Controls:

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors and in case of accidental release.

-

Blast Shield: Use a blast shield during reactions and especially during purification steps like distillation.[7]

-

Inert Atmosphere: Operations should be carried out under an inert atmosphere (argon or nitrogen) to prevent contact with air and moisture.[1]

Storage Requirements:

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: The storage area should be cool, dry, dark, and well-ventilated.[7]

-

Incompatibilities: Store away from water, moisture, acids, and sources of ignition.[1]

-

Temperature: Avoid elevated temperatures to prevent thermal decomposition.

Spill and Waste Disposal:

-

Spills: In the event of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert, non-combustible material. Do not use water.

-

Waste Disposal: All waste containing this compound and hydrazoic acid must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not pour down the drain.

By following these guidelines, researchers can safely handle and store this compound, minimizing the risks associated with this energetic and reactive compound. Always consult the most recent Safety Data Sheet (SDS) for the compound before use.

References

- 1. gelest.com [gelest.com]

- 2. Dimethylphenylsilane = 98 766-77-8 [sigmaaldrich.com]

- 3. Dimethylphenylsilane | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Thermal Stability of Azidosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidosilanes are a class of organosilicon compounds that have garnered significant interest in various fields of chemical synthesis, including their use in "click chemistry," as nitrogen sources, and for the formation of silicon-nitrogen bonds. Their utility is, however, intrinsically linked to their thermal stability, as the azide functional group is known for its potential to decompose energetically. Understanding the thermal behavior of azidosilanes is paramount for their safe handling, storage, and application in synthetic protocols, particularly in the context of drug development where process safety is a critical concern.

This technical guide provides a comprehensive overview of the thermal stability of azidosilanes, consolidating quantitative data, detailed experimental protocols, and mechanistic insights into their decomposition.

Factors Influencing the Thermal Stability of Azidosilanes

The thermal stability of azidosilanes is not uniform across the class of compounds and is influenced by several key structural features:

-

Number of Azide Groups: The thermal stability of an azidosilane decreases as the number of azide groups attached to the silicon atom increases. For instance, triazidosilanes are generally less stable than diazidosilanes, which are in turn less stable than monoazidosilanes.

-

Nature of Organic Substituents: The type of organic group(s) bonded to the silicon atom plays a crucial role in determining thermal stability. Aromatic groups, such as phenyl rings, tend to increase the thermal stability of azidosilanes compared to aliphatic groups. This stabilizing effect is attributed to the electron-withdrawing nature and steric bulk of the aromatic substituents.

-

Presence of Other Electronegative Groups: The presence of other electronegative substituents on the silicon atom, aside from the azide group, can also influence stability.

Quantitative Thermal Stability Data

The following table summarizes the reported decomposition temperatures for a range of azidosilanes, providing a comparative overview of their thermal stabilities. It is important to note that these values can be influenced by the experimental conditions under which they were determined.

| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Notes |

| Azidotrimethylsilane (TMAS) | (CH₃)₃SiN₃ | ~200 | Decomposes slowly and without explosive violence. |

| Phenyldimethylazidosilane | (C₆H₅)(CH₃)₂SiN₃ | Not explicitly found | - |

| Diphenylmethylazidosilane | (C₆H₅)₂(CH₃)SiN₃ | Not explicitly found | - |

| Triphenylazidosilane | (C₆H₅)₃SiN₃ | 350-360 | - |

| Diazidodimethylsilane | (CH₃)₂Si(N₃)₂ | Not explicitly found | Expected to be less stable than monoazides. |

| Diazidodiphenylsilane | (C₆H₅)₂Si(N₃)₂ | 160-170 | - |

| Triazido-n-butylsilane | (n-C₄H₉)Si(N₃)₃ | 215 | - |

| Triazidophenylsilane | (C₆H₅)Si(N₃)₃ | 220 | - |

Experimental Protocols

A fundamental understanding of the experimental methodologies used to assess thermal stability is crucial for interpreting the data and for designing safe laboratory procedures. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Azidosilane Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on exothermic decomposition events.

Typical Experimental Parameters:

-

Sample Preparation: A small sample of the azidosilane (typically 1-5 mg) is hermetically sealed in an aluminum pan. For potentially explosive materials, vented pans may be used with appropriate safety precautions.

-

Heating Rate: A constant heating rate, commonly in the range of 5-20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.[1][2]

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A purge gas flow rate of 20-50 mL/min is common.

-

Safety Precautions: Due to the energetic nature of azides, DSC experiments should be conducted behind a blast shield. The amount of sample should be kept to a minimum.

Thermogravimetric Analysis (TGA) of Azidosilanes

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and the extent of mass loss.

Typical Experimental Parameters:

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in an open pan, usually made of alumina or platinum.

-

Heating Rate: A linear heating rate, often between 10 and 20 °C/min, is employed.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition without oxidative side reactions.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Synthesis of Trimethylsilyl Azide (TMAS)

A common and well-established method for the synthesis of azidosilanes is the reaction of a chlorosilane with an alkali metal azide. The following is a representative protocol for the preparation of trimethylsilyl azide.

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Sodium azide (NaN₃)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

-

A reaction flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with sodium azide and the anhydrous solvent under a nitrogen atmosphere.

-

Chlorotrimethylsilane is added dropwise to the stirred suspension of sodium azide.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

-

After cooling to room temperature, the solid sodium chloride byproduct is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude trimethylsilyl azide is then purified by fractional distillation to yield the final product.

Safety Note: This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides.

Decomposition Pathway of Azidosilanes

The thermal decomposition of azidosilanes is generally understood to proceed through the formation of a highly reactive silylnitrene intermediate, with the concomitant loss of nitrogen gas. This pathway is analogous to the Curtius rearrangement observed in organic chemistry.[2][3][4][5][6]

References

- 1. s4science.at [s4science.at]

- 2. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

The Synthetic Versatility of Azidosilanes: A Technical Guide for Organic Chemists

Abstract

Azidosilanes, particularly azidotrimethylsilane (TMSN₃), have emerged as indispensable reagents in modern organic synthesis. Their unique reactivity profile, coupled with improved safety and handling characteristics compared to other azidating agents, has positioned them as versatile tools for the introduction of the azide functionality and subsequent transformations. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of azidosilanes for researchers, scientists, and drug development professionals. Key synthetic transformations, including the Staudinger reaction, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and C-H amination, are discussed in detail. This document furnishes detailed experimental protocols, quantitative data on reaction scope and yields, and visual representations of reaction mechanisms and logical workflows to facilitate their practical application in the laboratory.

Introduction to Azidosilanes

Azidosilanes are a class of organosilicon compounds containing a covalently bonded azido group (-N₃) to a silicon atom. Azidotrimethylsilane (TMSN₃) is the most commonly employed reagent in this class, serving as a convenient and safer alternative to the highly toxic and explosive hydrazoic acid (HN₃) or its salts.[1] The silyl group modulates the reactivity of the azide, rendering it a mild and selective azidating agent soluble in a wide range of organic solvents.[1]

The utility of azidosilanes extends beyond simple azide transfer. The azide moiety itself is a versatile functional group, often referred to as a "spring-loaded" functional group, capable of undergoing a variety of highly efficient and selective transformations.[2] These include cycloadditions, reductions to amines, and rearrangements, making azidosilanes valuable precursors to a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2]

Synthesis of Azidosilanes

The preparation of azidosilanes can be achieved through several synthetic routes. The most common and practical method involves the nucleophilic substitution of a halosilane with an alkali metal azide.

A prevalent and widely utilized method involves the reaction of a chlorosilane with sodium or lithium azide in a polar aprotic solvent such as tetrahydrofuran (THF) or pyridine.[1] The reaction mixture is typically stirred for an extended period at room temperature or reflux to ensure complete conversion.[1]

Another effective approach is the azide exchange reaction, which employs trimethylsilyl azide (TMSN₃) to convert a higher boiling organochlorosilane into the corresponding azidosilane. This reaction is often catalyzed by a Lewis acid like aluminum trichloride (AlCl₃) and proceeds in nearly quantitative yields by distilling off the lower-boiling trimethylsilyl chloride.[1]

Key Applications of Azidosilanes in Organic Synthesis

Azidosilanes are instrumental in a variety of powerful synthetic transformations, enabling the construction of complex molecular architectures.

The Staudinger Reaction and Ligation

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines.[3][4] The reaction proceeds via the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃).[4] Subsequent hydrolysis of the iminophosphorane yields the corresponding amine and a phosphine oxide byproduct.[4] This two-step process is highly chemoselective and tolerates a wide range of functional groups that are sensitive to other reducing agents.[3]

A significant advancement of this reaction is the Staudinger ligation, which allows for the formation of an amide bond. In this modification, the phosphine reagent is equipped with an electrophilic trap, which intercepts the aza-ylide intermediate intramolecularly to form a stable amide linkage.[4] This bioorthogonal reaction has found widespread use in chemical biology for the labeling and conjugation of biomolecules.

Reaction Mechanism:

References

An In-depth Technical Guide to the Azido Group on a Silicon Center

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azido group directly attached to a silicon center (Si-N₃) represents a versatile and highly reactive functional moiety with significant applications across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Organosilyl azides are covalent compounds that serve as valuable reagents, offering a safer alternative to the highly toxic and explosive hydrazoic acid.[1][2] Their unique reactivity, characterized by facile cleavage of the Si-N bond, enables a wide range of chemical transformations, most notably in cycloaddition reactions such as the Nobel Prize-winning "click chemistry".[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of silicon azides, with a focus on providing researchers with the detailed information necessary to effectively utilize these powerful chemical tools.

Introduction

The first reported synthesis of a compound featuring an azide group bonded to silicon was that of silicon tetraazide in 1954.[1] This compound was found to be shock-sensitive and thermally unstable. However, the subsequent development of organosilyl azides revealed a class of remarkably stable and synthetically useful compounds.[1] Unlike ionic azides, organosilyl azides are covalent molecules soluble in non-polar solvents.[1] Their chemistry is more analogous to organic azides, participating in reactions like phosphineimine formation and thermal decompositions that involve the loss of nitrogen gas.[1] The increased lipophilicity and unique electronic properties imparted by the silyl group often lead to enhanced reactivity and selectivity in various chemical transformations.[5] This guide will delve into the fundamental aspects of silicon azide chemistry, providing a robust resource for professionals in research and development.

Synthesis of Azido Silanes

The preparation of azido silanes can be achieved through several synthetic routes. The most common and widely applicable method involves the reaction of a chlorosilane with an ionic azide, typically sodium azide or lithium azide.[1][2]

From Halosilanes and Ionic Azides

This is the most prevalent method for synthesizing organosilyl azides. The reaction involves the nucleophilic displacement of a halide from a silyl halide with an azide anion.

General Reaction:

R₃Si-X + M-N₃ → R₃Si-N₃ + M-X (where R = alkyl, aryl; X = Cl, Br; M = Na, Li)

The choice of solvent is crucial for the success of this reaction. Aprotic polar solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) are highly effective, often leading to good to excellent yields in short reaction times.[1] Other solvents such as tetrahydrofuran (THF), pyridine, and diethylene glycol dimethyl ether have also been successfully employed.[1][2]

Experimental Protocol: Synthesis of Trimethylsilyl Azide (TMSA) [2]

-

Apparatus: A dry, nitrogen-purged reaction flask equipped with an addition funnel, reflux condenser, and magnetic stirrer.

-

Reagents:

-

Sodium azide (NaN₃)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Diethylene glycol dimethyl ether (anhydrous)

-

-

Procedure:

-

The reaction flask is charged with sodium azide and anhydrous diethylene glycol dimethyl ether under a nitrogen atmosphere.

-

Chlorotrimethylsilane is distilled directly into the addition funnel.

-

The chlorotrimethylsilane is then added rapidly to the stirred slurry of sodium azide.

-

The reaction mixture is heated (e.g., to 70°C) for an extended period (e.g., 60 hours).

-

After cooling, the product is isolated by vacuum distillation from the reaction mixture.

-

The crude product is then purified by fractional distillation to yield pure trimethylsilyl azide.

-

Synthesis Workflow for Trimethylsilyl Azide

Caption: Experimental workflow for the synthesis of trimethylsilyl azide.

Physicochemical Properties and Characterization

Organosilyl azides are typically colorless liquids or low-melting solids that are sensitive to moisture, hydrolyzing to release hydrazoic acid.[1] Their covalent nature is evident in their solubility in organic solvents.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of azido silanes.

| Spectroscopic Data | Trimethylsilyl Azide (TMSA) | Reference |

| ¹H NMR (CCl₄, δ in ppm) | 0.13 (s) | [2] |

| IR (Asymmetric N₃ stretch, cm⁻¹) | ~2100 | [1] |

Note: The asymmetric stretching frequency of the azide group in silyl azides is at a higher frequency compared to ionic azides.[1]

Structural Data

The geometry of the Si-N₃ unit is of fundamental interest. While specific bond lengths and angles can vary with the substituents on silicon, representative data provides insight into the bonding.

| Structural Parameter | Value | Reference |

| Si-N bond length (Å) | Approximately 1.68 - 1.87 | [6] |

| N-N-N bond angle (°) | Close to linear (~172-174°) | [7] |

| Si-N-N bond angle (°) | ~120° (in N(SiH₃)₃) | [8] |

Note: The Si-N bond is generally shorter than the sum of the covalent radii, suggesting some degree of π-bonding character.[6]

Reactivity and Synthetic Applications

The synthetic utility of azido silanes stems from their diverse reactivity, which includes cycloadditions, reactions with electrophiles, and thermal and photochemical transformations.

Azide-Alkyne Cycloaddition ("Click Chemistry")

Trimethylsilyl azide is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.[3]

General Reaction Scheme:

References

An In-depth Technical Guide to the Spectral Data of Azido(dimethyl)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for azido(dimethyl)phenylsilane, a valuable organosilicon reagent. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive experimental protocols for its synthesis and spectral analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from known spectral data of analogous compounds, including dimethylphenylsilane and other silyl azides.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 - 7.65 | Multiplet | 2H | ortho-Protons (Aromatic) |

| ~ 7.35 - 7.45 | Multiplet | 3H | meta- & para-Protons (Aromatic) |

| ~ 0.4 - 0.5 | Singlet | 6H | Si-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 138 | ipso-Carbon (Aromatic) |

| ~ 133 - 134 | para-Carbon (Aromatic) |

| ~ 129 - 130 | ortho-Carbons (Aromatic) |

| ~ 128 - 129 | meta-Carbons (Aromatic) |

| ~ -1 to 1 | Si-(CH₃)₂ |

Table 3: Predicted ²⁹Si NMR Spectral Data

| Chemical Shift (δ, ppm) |

| ~ -5 to -15 |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2130 - 2150 | Strong | Asymmetric stretch (N₃) |

| ~ 3070 | Medium | Aromatic C-H stretch |

| ~ 2960 | Medium | Aliphatic C-H stretch |

| ~ 1430 | Strong | Si-Phenyl stretch |

| ~ 1250 | Strong | Si-CH₃ symmetric deformation |

| ~ 830 | Strong | Si-C stretch |

| ~ 700, 730 | Strong | Phenyl C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

1. Synthesis of this compound

This procedure is adapted from established methods for the synthesis of silyl azides from chlorosilanes.[1][2]

-

Materials:

-

Chloro(dimethyl)phenylsilane

-

Sodium azide (NaN₃)

-

Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent like pyridine.[1]

-

Nitrogen or Argon gas for inert atmosphere

-

-

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Apparatus for filtration under inert atmosphere

-

Distillation apparatus

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen, add a slurry of sodium azide in anhydrous THF.

-

To the stirred slurry, add chloro(dimethyl)phenylsilane dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.[1] The progress of the reaction can be monitored by GC-MS or TLC.

-

Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the sodium chloride byproduct and any unreacted sodium azide.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

-

2. NMR Data Acquisition

This is a general procedure for obtaining NMR spectra of organosilicon compounds.[3][4][5]

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.[3]

-

Ensure the solution is homogeneous and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[6]

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR Spectroscopy:

-

Acquire the spectrum using a proton-decoupled pulse sequence. Due to the negative gyromagnetic ratio of ²⁹Si, inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

-

A long relaxation delay (e.g., 10-60 seconds) is necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei. A relaxation agent such as Cr(acac)₃ can be added to reduce the delay time.

-

A large number of scans will be required.

-

3. IR Data Acquisition

This is a general procedure for obtaining the IR spectrum of a liquid sample.[7]

-

Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be obtained from a dilute solution in a suitable solvent (e.g., CCl₄) using an IR solution cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Visualizations

The following diagram illustrates the relationship between this compound and its characteristic spectral data.

Caption: Correlation of this compound's structure with its key NMR and IR spectral features.

References

- 1. gelest.com [gelest.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols for Azido(dimethyl)phenylsilane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. While the CuAAC reaction is broadly applicable to a diverse range of azides and alkynes, specific protocols and quantitative data for less common substrates such as azido(dimethyl)phenylsilane are not widely documented in readily available scientific literature.

This document provides a comprehensive overview of the general principles of the CuAAC reaction, including established protocols and catalytic systems that can be adapted for the use of this compound. While specific quantitative data for this particular silyl azide is not available in the cited literature, the provided methodologies offer a strong starting point for researchers to develop and optimize their specific applications.

General Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate.[1]

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.[2]

Key Applications in Research and Drug Development

The 1,2,3-triazole core formed through the CuAAC reaction is a bioisostere for the amide bond and is found in numerous biologically active compounds and FDA-approved drugs. Its stability to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions make it a privileged scaffold in medicinal chemistry.[3][4] The introduction of a dimethyl(phenyl)silyl group via this compound can offer unique properties to the resulting triazole derivatives, such as altered lipophilicity, metabolic stability, and potential for further functionalization, which are of significant interest in drug design and development.[5]

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following general procedures for CuAAC reactions can be adapted. Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is recommended for this specific substrate.

Protocol 1: In Situ Generation of Copper(I) Catalyst

This is the most common and convenient method for performing CuAAC reactions.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

Procedure:

-

In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).

-

Add an aqueous solution of sodium ascorbate (5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and purified by column chromatography on silica gel.

Protocol 2: Using a Pre-formed Copper(I) Catalyst

This method is suitable for reactions that are sensitive to the presence of a reducing agent.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Base (optional, e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, dichloromethane, acetonitrile)

Procedure:

-

To a solution of the terminal alkyne (1.0 eq.) and this compound (1.0-1.2 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt (1-5 mol%).

-

If desired, a non-coordinating base (1.0-2.0 eq.) can be added to facilitate the formation of the copper acetylide.

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

After completion, the reaction mixture is typically filtered to remove the copper catalyst and then concentrated. The crude product is then purified by column chromatography.

Data Presentation

As no specific quantitative data for the CuAAC reaction of this compound was found, the following table provides a general overview of typical reaction conditions reported for other azides, which can serve as a starting point for optimization.

| Catalyst System | Ligand (if any) | Solvent | Temperature (°C) | Typical Reaction Time | General Yield Range (%) |

| CuSO₄ / Sodium Ascorbate | None | H₂O/t-BuOH (1:1) | Room Temperature | 1 - 24 h | 80 - 99 |

| CuI | None | THF or CH₂Cl₂ | Room Temperature | 2 - 12 h | 75 - 95 |

| CuBr | Triethylamine | CH₃CN | Room Temperature | 1 - 8 h | 85 - 98 |

Mandatory Visualizations

Experimental Workflow for CuAAC Reaction

References

Application Notes and Protocols for Traceless Staudinger Ligation of Peptides

Topic: Using Azido(dimethyl)phenylsilane for Staudinger Ligation of Peptides Audience: Researchers, scientists, and drug development professionals.

Introduction

The Staudinger ligation is a powerful and versatile method for forming a stable amide bond through the reaction of an azide and a phosphine.[1] This bioorthogonal reaction proceeds under mild conditions and is highly chemoselective, meaning the reacting groups are inert to most functional groups found in biological systems.[2] A significant advancement of this reaction is the "traceless" Staudinger ligation, which covalently links two molecules without leaving any residual atoms from the phosphine reagent at the ligation site.[3][4]

This technology is particularly valuable in peptide and protein chemistry, where it enables the synthesis of large proteins from smaller, unprotected peptide fragments.[3][4][5] Unlike native chemical ligation, the traceless Staudinger ligation does not require a cysteine residue at the ligation junction, offering greater flexibility in protein design and synthesis.[4][5][6] The core reaction involves the coupling of a peptide bearing a C-terminal phosphinothioester with another peptide containing an N-terminal α-azido acid.[5][7]

While reagents like this compound are not direct components in the ligation step itself, they serve as crucial azide sources for the synthesis of the necessary α-azido amino acid precursors required for one of the peptide fragments. This document provides an overview of the traceless Staudinger ligation, detailed protocols for peptide synthesis and ligation, and quantitative data to guide researchers in applying this methodology.

Principle of the Reaction: The Traceless Staudinger Ligation Mechanism

The traceless Staudinger ligation unites a phosphinothioester and an azide to form an amide bond.[3][4] The reaction is highly efficient and avoids epimerization of the α-carbon of the azido acid.[3][4] The mechanism proceeds through several key steps:

-

Iminophosphorane Formation: The phosphine of the phosphinothioester attacks the azide, leading to the formation of an iminophosphorane intermediate (also known as an aza-ylide) and the release of dinitrogen gas.[4][7]

-

Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the adjacent thioester carbonyl group in an intramolecular S→N acyl transfer. This step proceeds through a tetrahedral intermediate.[8][9]

-

Amidophosphonium Salt Formation: The tetrahedral intermediate collapses to form a five-membered amidophosphonium salt.[9]

-

Hydrolysis: The amidophosphonium salt is readily hydrolyzed by water to yield the final amide bond and a phosphine oxide byproduct, which can be easily separated.[8][9]

The rate-determining step is typically the initial association of the phosphine and the azide.[8][10]

Caption: Mechanism of the traceless Staudinger ligation.

Experimental Workflow

The overall workflow for ligating two peptide fragments involves three main stages: synthesis of the precursor peptides, the ligation reaction itself, and subsequent purification and analysis of the final product.

Caption: General workflow for peptide synthesis and ligation.

Quantitative Data Summary

The efficiency of the traceless Staudinger ligation is influenced by the specific amino acid residues at the ligation site, the phosphine reagent used, and the solvent. (Diphenylphosphino)methanethiol is a highly effective reagent for this transformation.[10][11]

| Reactant 1 (Phosphinothioester) | Reactant 2 (Azide) | Phosphine Reagent | Solvent | Yield (%) | 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Ac-Gly-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | >95 | 7.7 x 10⁻³ | [8][10][11] |

| Ac-Ala-SCH₂PPh₂(p-OMe)₂ | N₃-Ala-NHBn | Bis(p-methoxyphenyl)phosphinomethanethiol | Dioxane | 84 | N/A | [9] |

| Ac-Ala-SCH₂PPh₂ | N₃-Ala-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | <50 | N/A | [9] |

| Ac-Phe-SCH₂PPh₂ | N₃-Gly-NHBn | (Diphenylphosphino)methanethiol | THF/H₂O (3:1) | >90 | N/A | [5] |

Note: Yields for non-glycyl couplings can be significantly lower due to a competing aza-Wittig side reaction but can be improved by tuning the electronic properties of the phosphine and the polarity of the solvent.[9]

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid friction, heat, and shock.

Protocol 1: Synthesis of α-Azido Amino Acids

α-Azido acids are the key precursors for one of the peptide fragments. They can be synthesized from the corresponding α-amino acids. A common method is via diazo transfer from a suitable azide donor to the amino group. While this compound can be used as an azide source in various reactions, triflyl azide (TfN₃) is a well-documented reagent for this specific transformation.

Materials:

-

α-Amino acid methyl ester hydrochloride

-

Trifluoromethanesulfonyl azide (TfN₃) in a suitable organic solvent (e.g., CH₂Cl₂)

-

Copper(II) sulfate (CuSO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Organic solvents (e.g., Methanol, Dichloromethane)

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

Procedure:

-

Dissolve the α-amino acid methyl ester hydrochloride in methanol.

-

Add an aqueous solution of NaHCO₃ and CuSO₄.

-

Add a solution of TfN₃ in CH₂Cl₂ to the mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting azido ester can then be hydrolyzed to the corresponding carboxylic acid using standard saponification procedures (e.g., LiOH in THF/water).

-

Purify the final α-azido acid product by column chromatography.

Protocol 2: Synthesis of Peptide with C-terminal Phosphinothioester

This protocol describes the preparation of the peptide fragment functionalized with a C-terminal phosphinothioester on a solid support.

Materials:

-

Fmoc-protected amino acids and a suitable solid-phase resin (e.g., Merrifield resin).

-

Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIEA, Piperidine in DMF).

-

(Diphenylphosphino)methanethiol.

-

Dicyclohexylcarbodiimide (DCC).

-

Anhydrous solvents (DMF, CH₂Cl₂).

Procedure:

-

Synthesize the desired peptide sequence on the resin using standard Fmoc-based SPPS.

-

After synthesizing the full peptide, cleave the N-terminal Fmoc group. If desired, acetylate the N-terminus using acetic anhydride.

-

Cleave the peptide from the resin while keeping side-chain protecting groups intact to obtain the C-terminal carboxylic acid.

-

Dissolve the protected peptide-acid in anhydrous DMF.

-

Add (Diphenylphosphino)methanethiol (1.1 equivalents) and DCC (1.1 equivalents).

-

Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature for 12 hours.[12]

-

Remove the dicyclohexylurea byproduct by filtration.

-

Remove the solvent under reduced pressure.

-

Purify the peptide-phosphinothioester by flash chromatography.

-

Deprotect the side chains using standard procedures (e.g., TFA cocktail) and purify by HPLC.

Protocol 3: Traceless Staudinger Ligation of Peptide Fragments

This protocol details the coupling of the two synthesized peptide fragments.

Materials:

-

Purified Peptide 1 with C-terminal phosphinothioester.

-

Purified Peptide 2 with N-terminal α-azido acid.

-

Anhydrous solvent system (e.g., THF/H₂O 3:1, Dioxane, or Toluene).[9][13]

Procedure:

-

Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen anhydrous solvent. Typical concentrations are in the range of 10-50 mM.

-

Stir the reaction mixture at room temperature for 12-24 hours.[9][13]

-

Monitor the reaction progress by analytical HPLC and mass spectrometry.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be directly purified.

Protocol 4: Purification and Characterization

Procedure:

-

Purification: Purify the crude ligated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product.

-

Mass Spectrometry (ESI-MS): Verify the molecular weight of the ligated peptide.

-

NMR Spectroscopy: For smaller peptides, ¹H and ¹³C NMR can confirm the structure and the formation of the new amide bond.

-

Troubleshooting and Key Considerations

-

Side Reactions: For ligations at non-glycyl residues, a competing aza-Wittig reaction can occur, leading to a phosphonamide byproduct and lower yields.[8][9]

-

Optimizing Yield: To suppress the aza-Wittig side reaction, use phosphine reagents with electron-donating groups (e.g., p-methoxy) on the phenyl rings and conduct the reaction in solvents of low polarity like dioxane or toluene.[9]

-

Reagent Purity: Ensure the purity of the peptide fragments and the dryness of the solvents, as impurities and water can affect reaction efficiency.

-

Oxidation: Phosphines are susceptible to oxidation. Handle phosphinothiol reagents under an inert atmosphere (e.g., Argon) to prevent the formation of the corresponding phosphine oxide.[13]

References

- 1. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. raineslab.com [raineslab.com]

- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. raineslab.com [raineslab.com]

- 9. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. raineslab.com [raineslab.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: [3+2] Cycloaddition Reactions with Azido(dimethyl)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [3+2] cycloaddition reactions involving azido(dimethyl)phenylsilane, a versatile silicon-containing azide. The resulting silyl-substituted triazoles and triazolines are valuable intermediates in organic synthesis and hold potential for applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document outlines general protocols and principles based on well-established [3+2] cycloaddition chemistry of organic azides.

Introduction to [3+2] Cycloaddition Reactions of this compound

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for the synthesis of five-membered heterocyclic rings. In the context of this compound, this reaction involves the interaction of the azide 1,3-dipole with a variety of dipolarophiles, most notably alkynes and alkenes, to afford 1,2,3-triazoles and triazolines, respectively. The presence of the dimethyl(phenyl)silyl group can influence the reactivity and solubility of the azide and the resulting heterocyclic products, offering potential advantages in synthesis and purification.

The reaction can proceed thermally or, more commonly, under catalytic conditions, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example, often referred to as a "click" reaction due to its high efficiency, regioselectivity, and mild reaction conditions.[1][2] The resulting silyl-substituted triazoles are stable and can serve as versatile building blocks in medicinal chemistry, materials science, and bioconjugation.[3][4][5][6]

Reaction Mechanisms

The [3+2] cycloaddition of azides can proceed through different mechanistic pathways depending on the reactants and reaction conditions.

Thermal Cycloaddition

In the absence of a catalyst, the reaction of an azide with an alkyne typically requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[7] The reaction is believed to be a concerted pericyclic process.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[8][9] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle allows the reaction to proceed under mild conditions, often at room temperature and in a variety of solvents, including water.

Applications in Research and Drug Development

The 1,2,3-triazole core is a well-recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[5][6] The introduction of a silyl group via this compound can modulate the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug candidate. Furthermore, the triazole ring can act as a stable linker to connect different molecular fragments in the design of novel therapeutic agents and bioconjugates.[4]

Experimental Protocols

The following are general protocols for the [3+2] cycloaddition of this compound with alkynes and alkenes. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne

This protocol describes a typical procedure for the highly regioselective synthesis of 1,4-disubstituted-1-(dimethyl(phenyl)silyl)-1H-1,2,3-triazoles.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, ethyl propiolate)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., tert-butanol/water (1:1), THF, DMF)

-

Stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), the terminal alkyne (1.0-1.2 equiv.), and the chosen solvent.

-

Stir the mixture at room temperature to ensure dissolution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.) in a minimal amount of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted silyl-triazole.

Protocol 2: Thermal [3+2] Cycloaddition of this compound with an Electron-Deficient Alkene

This protocol is suitable for the synthesis of silyl-substituted triazolines from electron-deficient alkenes. The regioselectivity may vary depending on the substituents on the alkene.

Materials:

-

This compound

-

Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)

-

High-boiling point solvent (e.g., toluene, xylene)

-

Stir bar

-

Round-bottom flask equipped with a reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and the electron-deficient alkene (1.0-1.5 equiv.) in the chosen solvent.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired silyl-substituted triazoline.

Quantitative Data Summary

Due to the limited availability of specific data for this compound in the searched literature, the following table provides representative data for analogous [3+2] cycloaddition reactions of other organic azides to illustrate typical yields and reaction conditions. Researchers should use this as a general guide and perform their own optimizations.

| Entry | Azide | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Time (h) | Ref. |

| 1 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >99 | 0.08 | [8] |

| 2 | Benzyl azide | Phenylacetylene | 0.05 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 | 3 | [8] |

| 3 | Benzyl azide | Phenylacetylene | 2 mol% [Cu(phen)(PPh₃)₂]NO₃, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 97 | 0.05 | [9] |

| 4 | Benzyl azide | Phenylacetylene | 0.5 mol% [Cu(PPh₃)₂]NO₃, Toluene, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | 0.67 | [9] |

| 5 | Phenyl azide | Diethyl acetylenedicarboxylate | Thermal, 98 °C | Mixture of 1,4 and 1,5-adducts | - | 18 | [1] |

| 6 | Azidoalkane | Terminal Alkyne | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | 1,4-disubstituted 1,2,3-triazole | High | 1-24 | General Protocol |

| 7 | Aryl Azide | Electron-deficient alkene | Thermal, Reflux | Triazoline | Moderate to Good | 2-48 | General Protocol |

Note: "rt" denotes room temperature. The yields and reaction times are highly dependent on the specific substrates, catalyst, solvent, and temperature used.

Conclusion

The [3+2] cycloaddition reactions of this compound offer a versatile pathway to novel silyl-substituted heterocyclic compounds. The well-established CuAAC reaction provides a reliable and highly regioselective method for the synthesis of 1,4-disubstituted-1-(dimethyl(phenyl)silyl)-1H-1,2,3-triazoles. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the favorable properties of the triazole core and the potential for the silyl group to modulate biological activity. The provided protocols serve as a foundation for the exploration of this promising area of synthetic chemistry. Further optimization and exploration of the substrate scope are encouraged to fully realize the potential of this compound in these powerful cycloaddition reactions.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 9. Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Azido(dimethyl)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[3][4] Azido(dimethyl)phenylsilane serves as a versatile and effective azide source for this transformation, offering advantages in terms of handling and reactivity.

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction between this compound and various terminal alkynes.

Reaction Principle

The core of this synthetic approach is the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The catalyst, often generated in situ from a copper(II) salt and a reducing agent, facilitates the exclusive formation of the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring.[1]

Experimental Protocols

The following protocols outline the general procedures for the synthesis of this compound and its subsequent use in the copper-catalyzed cycloaddition with terminal alkynes.

Protocol 1: One-Pot Synthesis of 1,2,3-Triazoles from Chlorodimethylphenylsilane, Sodium Azide, and Terminal Alkynes

This one-pot procedure is a convenient method that avoids the isolation of the potentially hazardous this compound intermediate. The azide is generated in situ and directly reacted with the alkyne.

Materials:

-

Chlorodimethylphenylsilane

-

Sodium azide (NaN₃)

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol, or DMSO)

-

Stir bar

-

Reaction vessel (e.g., round-bottom flask)

Procedure:

-

To a reaction vessel containing a stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv).

-

Add chlorodimethylphenylsilane (1.1 mmol, 1.1 equiv) and sodium azide (1.2 mmol, 1.2 equiv).

-

Add the chosen solvent system (e.g., 5 mL of a 1:1 mixture of water and t-butanol).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

-

To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Stepwise Synthesis of 1,2,3-Triazoles using Pre-synthesized this compound

This protocol is suitable when using previously prepared and purified this compound.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))

-

Solvent (e.g., THF, DMF, or CH₂Cl₂)

-

Stir bar

-

Reaction vessel

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

-

Add the chosen anhydrous solvent (5 mL).

-

Add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

-

Add the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).

-